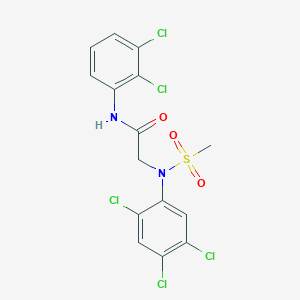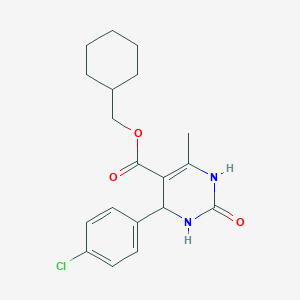![molecular formula C17H18N3O5P B5108322 dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate](/img/structure/B5108322.png)
dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate, also known as DIP, is a phosphonate derivative of indole that has been extensively studied for its potential applications in medicinal chemistry. DIP has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The mechanism of action of dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate is not fully understood, but it is believed to involve the inhibition of various pro-inflammatory cytokines and the modulation of oxidative stress pathways. This compound has been shown to inhibit the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), two cytokines that play a key role in the inflammatory response. Additionally, this compound has been shown to modulate the activity of various antioxidant enzymes, including superoxide dismutase (SOD) and catalase, which are involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to possess potent antioxidant and anti-inflammatory activities, making it a potential therapeutic agent for the treatment of various inflammatory diseases. In vivo studies have demonstrated that this compound can reduce inflammation and oxidative stress in animal models of rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate in lab experiments include its unique chemical structure, potent biological activities, and ease of synthesis. Additionally, this compound has been shown to possess low toxicity, making it a safe option for use in laboratory experiments. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for the study of dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate. One area of interest is the development of new drugs based on the chemical structure of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new methods for the synthesis of this compound and its derivatives could lead to the production of more potent and effective therapeutic agents.
Méthodes De Synthèse
The synthesis of dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate is typically achieved through the reaction of indole-3-carboxaldehyde with 4-nitrobenzylamine in the presence of a phosphonate ester. The resulting product is then subjected to a methylation reaction to produce this compound. This synthesis method has been optimized to produce high yields of this compound with excellent purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
Dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate has been extensively studied for its potential applications in medicinal chemistry. Its unique chemical structure and biological activities make it a promising candidate for the development of new drugs for the treatment of various diseases. This compound has been shown to possess potent anti-inflammatory and antioxidant activities, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been shown to possess anticancer properties, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
N-[dimethoxyphosphoryl(1H-indol-3-yl)methyl]-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N3O5P/c1-24-26(23,25-2)17(15-11-18-16-6-4-3-5-14(15)16)19-12-7-9-13(10-8-12)20(21)22/h3-11,17-19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNXSESASMGADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(C1=CNC2=CC=CC=C21)NC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N3O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5108253.png)
![4-(2-methoxyethoxy)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5108260.png)
![2-[{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}(methyl)amino]ethanol](/img/structure/B5108265.png)
![2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline](/img/structure/B5108266.png)

![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5108295.png)

![N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5108304.png)
![1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene](/img/structure/B5108313.png)
![2-(4-nitrophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5108325.png)

![ethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5108340.png)
![2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5108346.png)
![2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5108357.png)
